![molecular formula C13H12FN5O B13715522 6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32691153 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32691153 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to achieve the desired crystal form .
Industrial Production Methods: Industrial production of MFCD32691153 is designed for large-scale manufacturing, ensuring consistency and efficiency. The process is optimized to be simple and easy to implement, making it suitable for mass production. The preparation method ensures that the compound has good solubility and stability, facilitating its use in various applications .
Chemical Reactions Analysis
Types of Reactions: MFCD32691153 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32691153 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions might involve hydrogen or other reducing agents .
Major Products Formed: The major products formed from the reactions of MFCD32691153 depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds that have enhanced properties and functionalities .
Mechanism of Action
The mechanism of action of MFCD32691153 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to MFCD32691153, including those with similar functional groups and reactivity. Some of these compounds include other triazolo ring compounds and methanesulfonate derivatives .
Uniqueness: What sets MFCD32691153 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for specific applications where other compounds may not perform as well. Its ability to undergo a wide range of chemical reactions also adds to its versatility and usefulness in various fields .
Properties
Molecular Formula |
C13H12FN5O |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
9-[2-(4-fluorophenoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C13H12FN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17) |
InChI Key |
LNHTTZWPBXACSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
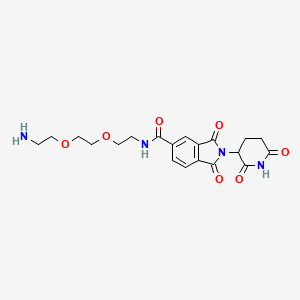
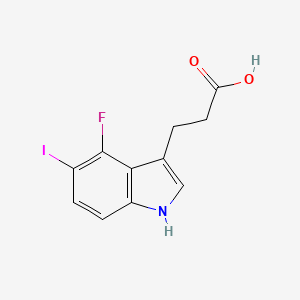
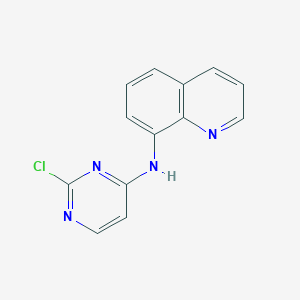
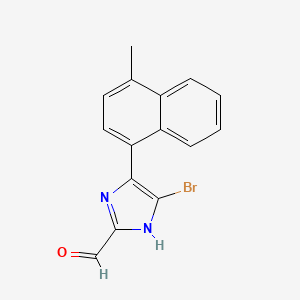
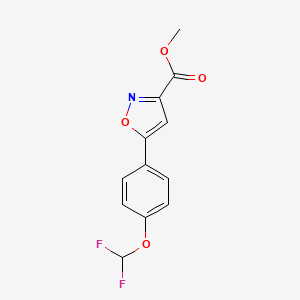
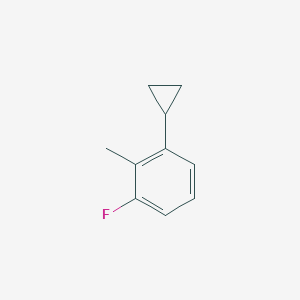
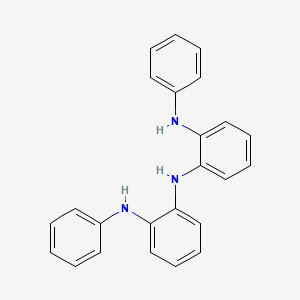
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
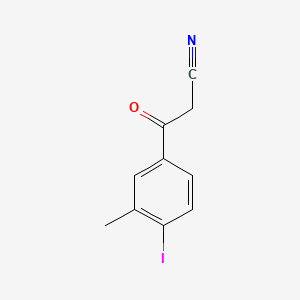
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)
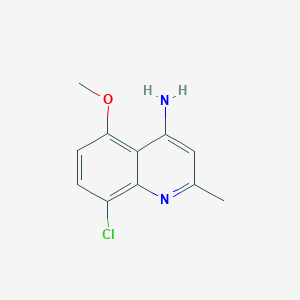
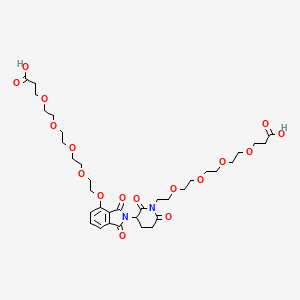
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
